![molecular formula C22H18N4O2S3 B13135100 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 62752-08-3](/img/structure/B13135100.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenylthio groups and a sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups. This is followed by the reaction with 4-methylbenzenesulfonamide under suitable conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide or triazine ring.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio groups can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups .
Applications De Recherche Scientifique
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for biological studies, including enzyme inhibition and antimicrobial activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The triazine ring and phenylthio groups may also contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives and sulfonamides, such as:
- 4,6-Bis(phenylthio)-1,3,5-triazine
- N-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine
- 4,6-Dichloro-1,3,5-triazine
Uniqueness
What sets N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide apart is its combination of a triazine ring with phenylthio groups and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
62752-08-3 |
|---|---|
Formule moléculaire |
C22H18N4O2S3 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S3/c1-16-12-14-19(15-13-16)31(27,28)26-20-23-21(29-17-8-4-2-5-9-17)25-22(24-20)30-18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24,25,26) |
Clé InChI |
WOIMRLYEGLOISG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


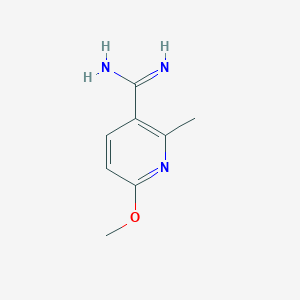
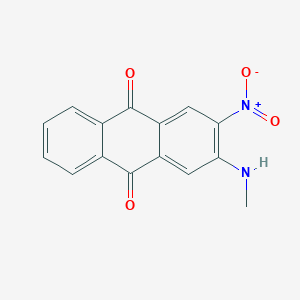
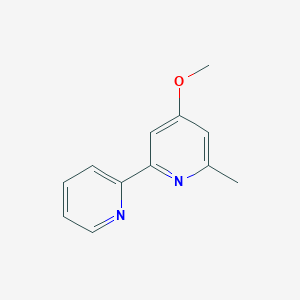
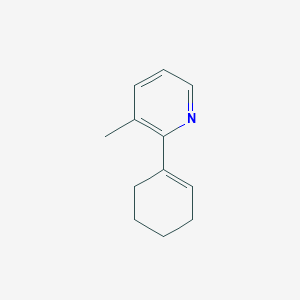
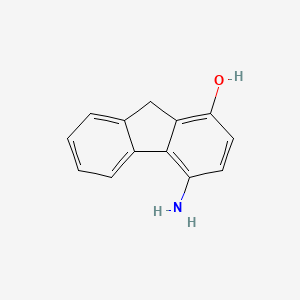
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)


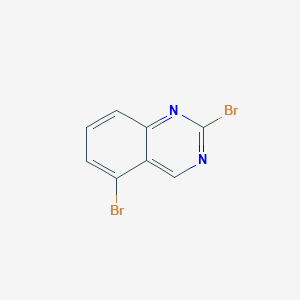
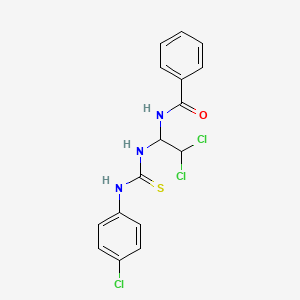
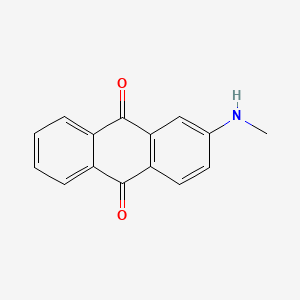
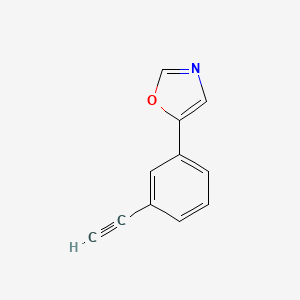
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
